molecular formula C20H15FN4O3 B2722069 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one CAS No. 1113122-96-5

3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one

Cat. No.: B2722069
CAS No.: 1113122-96-5
M. Wt: 378.363
InChI Key: OTGNBEHFNFXRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one is a synthetically engineered small molecule designed for pharmaceutical research and drug discovery. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold renowned for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups, thereby potentially enhancing metabolic stability and improving the pharmacokinetic profile of lead compounds . The molecular architecture incorporates a pyridazinone moiety linked to substituted phenyl rings (3-ethoxyphenyl and 3-fluorophenyl), a structural motif frequently investigated for its diverse biological activities. The 1,2,4-oxadiazole core is of significant interest in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antibacterial activities . Compounds bearing this heterocycle are found in several commercial drugs and are actively studied for their ability to interact with various biological targets, such as enzymes and receptors . The specific substitution pattern on this molecule suggests its primary value in early-stage discovery, particularly for screening against cancer cell lines or for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Researchers can utilize this compound as a key intermediate or final product in the development of novel therapeutic agents, leveraging its complex heterocyclic system to probe biological mechanisms and develop new lead candidates. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use.

Properties

IUPAC Name

3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3/c1-2-27-16-8-3-5-13(11-16)19-22-20(28-24-19)18-17(26)9-10-25(23-18)15-7-4-6-14(21)12-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGNBEHFNFXRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one , classified as an oxadiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of the compound includes a pyridazinone core and oxadiazole functionality, which are pivotal in determining its biological activity.

PropertyValue
Molecular FormulaC20H18N4O2
Molecular Weight354.38 g/mol
LogP4.6616
Polar Surface Area77.684 Ų
Hydrogen Bond Acceptors9

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The mechanism often involves the inhibition of specific enzymes or pathways associated with disease processes.

Anticancer Activity

Several studies have demonstrated that oxadiazole derivatives can inhibit tumor growth by targeting various kinases involved in cancer progression. For instance:

  • In vitro studies showed that derivatives similar to our compound inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and PC-3 (prostate cancer) with IC50 values in the low micromolar range .
  • Molecular docking studies revealed strong binding affinities to key targets like EGFR and Src kinases, which are critical in cancer signaling pathways .

Biological Activity Overview

The biological activities of This compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AnticancerInhibition of cell proliferation in various lines; apoptosis induction
AntimicrobialEffective against bacterial and fungal strains
Anti-inflammatoryPotential reduction in inflammatory markers

Case Studies

  • Anticancer Efficacy : A study involving a series of oxadiazole derivatives reported that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines. The most potent derivatives showed IC50 values as low as 0.24 μM against EGFR .
  • Antimicrobial Activity : Research on novel oxadiazole derivatives indicated promising antibacterial and antifungal properties, with some compounds demonstrating effectiveness comparable to standard antibiotics .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Oxadiazole Derivatives in Cancer Research
Oxadiazole derivatives have been extensively studied for their anticancer properties. The unique structural features of oxadiazoles allow for the modulation of biological activity through various substitutions. For instance, compounds like 3-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(3-fluorophenyl)pyridazin-4(1H)-one have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Studies

  • In vitro Studies : In studies involving different cancer cell lines, oxadiazole derivatives exhibited significant cytotoxic effects. For example, certain derivatives demonstrated IC50 values lower than standard chemotherapeutic agents, indicating higher potency against specific cancer types such as breast and prostate cancer .
  • Mechanistic Insights : Research has indicated that these compounds may function through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell survival and proliferation. For instance, some studies highlighted the ability of oxadiazole derivatives to inhibit histone deacetylases (HDACs), which are crucial for cancer cell growth regulation .

Antimicrobial Activity

Potential as Antimicrobial Agents
The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds with oxadiazole moieties have shown activity against a range of bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance.

Research Findings

  • Bacterial Inhibition : Certain studies have reported that oxadiazole derivatives can inhibit the growth of resistant strains of bacteria, making them potential candidates for new antimicrobial therapies .
  • Fungal Activity : Some derivatives have also demonstrated antifungal activity against common pathogens, suggesting a dual role as both antibacterial and antifungal agents.

Neuroprotective Effects

Neuroprotection and Cognitive Enhancement
Recent investigations into the neuroprotective effects of oxadiazole derivatives suggest their potential in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their applicability in neurological research.

Experimental Evidence

  • Cognitive Improvement : In animal models, certain oxadiazole compounds have shown improvements in cognitive function and memory retention, potentially through mechanisms involving acetylcholinesterase inhibition .
  • Neuroinflammation Reduction : These compounds may also exert anti-inflammatory effects within neural tissues, contributing to their neuroprotective properties.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the efficacy of oxadiazole derivatives. Researchers have focused on modifying different substituents on the oxadiazole ring to enhance biological activity while minimizing toxicity.

Key Findings

  • Substituent Variations : Variations in substituents such as halogens or alkyl groups significantly affect the compound's biological activity. For instance, introducing fluorine atoms has been associated with increased potency against certain cancer cell lines .
  • Molecular Docking Studies : Computational studies using molecular docking have provided insights into how these compounds interact with target proteins involved in disease pathways, aiding in the rational design of new derivatives.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Table 1: Key Compounds and Substituent Profiles
Compound Name Core Structure Substituents (Oxadiazole/Pyridazinone) Biological Activity/IC50 Source
Target Compound Pyridazinone + Oxadiazole 3-Ethoxyphenyl / 3-Fluorophenyl Not Reported N/A
1-(3-Bromobenzyl)-5-(3-(4-(Trifluoromethoxy)Phenyl)-1,2,4-Oxadiazol-5-yl)Pyridin-2(1H)-one Pyridinone + Oxadiazole 4-Trifluoromethoxyphenyl / Bromobenzyl Enzyme Inhibition (Unspecified)
3-[1-(3-Fluorophenyl)-1H-Pyrazol-5-yl]-1-[3-(Trifluoromethoxy)Phenyl]Pyridazin-4(1H)-one Pyridazinone + Pyrazole 3-Trifluoromethoxyphenyl / 3-Fluorophenyl PDE Inhibition (IC50 = 0.043 µM)
3-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Propionic Acid Oxadiazole + Propionic Acid 3-Fluorophenyl / Propionic Acid Broad Bioactivity
4-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Piperidine Oxadiazole + Piperidine 3-Fluorophenyl / Piperidine Building Block (Unspecified)
Key Observations:

Electron-Withdrawing vs. Donating Groups :

  • The target compound’s 3-ethoxyphenyl group (electron-donating) contrasts with analogues bearing trifluoromethoxy (e.g., ) or bromo () groups (electron-withdrawing). Ethoxy may enhance solubility but reduce binding affinity compared to electronegative substituents.
  • The 3-fluorophenyl group is conserved in multiple analogues (e.g., ), suggesting its critical role in target recognition.

Core Structure Variations: Replacement of pyridazinone with pyridinone () or piperidine () alters ring electronics and hydrogen-bonding capacity. Pyridazinone’s dual nitrogen atoms likely enhance interactions with enzymes like PDEs . Propionic acid derivatives () exhibit improved solubility but reduced membrane permeability compared to aromatic cores.

Bioactivity: The trifluoromethoxy-containing analogue in demonstrates high PDE inhibition (IC50 = 0.043 µM), highlighting the potency of electronegative substituents. Antimicrobial 1,2,4-oxadiazoles () suggest that substituent bulk (e.g., phenoxyphenyl) influences microbial target specificity.

Physicochemical and Pharmacokinetic Properties

Table 2: Molecular Properties Comparison
Compound Name Molecular Weight LogP (Predicted) Water Solubility
Target Compound 393.35 g/mol 3.2 Moderate
3-[1-(3-Fluorophenyl)-1H-Pyrazol-5-yl]-1-[3-(Trifluoromethoxy)Phenyl]Pyridazin-4(1H)-one 454.34 g/mol 4.1 Low
3-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Propionic Acid 250.20 g/mol 1.8 High
4-[3-(3-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Piperidine 247.27 g/mol 2.5 Moderate
  • LogP : The target’s LogP (3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. Higher LogP in correlates with lower solubility.
  • Water Solubility : Propionic acid derivatives () exhibit high solubility due to ionizable carboxyl groups, advantageous for oral administration.

Structural Insights from Crystallography

  • The 3-fluorophenyl group in the target compound likely adopts a planar conformation, as seen in analogous oxadiazole derivatives (e.g., ).

Preparation Methods

General Approaches to 1,2,4-Oxadiazole Synthesis

Several synthetic routes to 1,2,4-oxadiazoles have been established in the literature, with the most common approaches involving:

  • Cycloaddition of amidoximes with carboxylic acid derivatives
  • Cyclodehydration of N'-hydroxybenzamidines
  • Cyclocondensation of amidoximes with activated carboxylic acids

For the 3-(3-ethoxyphenyl)-1,2,4-oxadiazole moiety, the most efficient approach involves the condensation of an appropriate amidoxime with a carboxylic acid derivative.

Preparation of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole Precursor

The synthesis begins with the preparation of 3-ethoxybenzamidoxime, which can be synthesized from 3-ethoxybenzonitrile:

  • 3-Ethoxybenzonitrile is treated with hydroxylamine hydrochloride in the presence of sodium carbonate in a methanol/water mixture at reflux for 4-6 hours.
  • The resulting 3-ethoxybenzamidoxime is isolated by filtration and can be used directly in the next step without further purification.

This approach is supported by similar synthetic methodologies used for 1,2,4-oxadiazole derivatives containing phenyl substituents with various functionalities, as described in the literature for related compounds.

Synthesis of Pyridazinone Component

General Approaches to Pyridazinone Synthesis

The synthesis of the pyridazinone ring system typically employs one of several established methods:

  • Cyclization of β-keto esters or acids with hydrazine
  • Condensation of α,β-unsaturated carbonyl compounds with hydrazine
  • Reaction of 1,4-dicarbonyl compounds with hydrazine

For the preparation of 1-(3-fluorophenyl)pyridazin-4(1H)-one, the following methods are most relevant:

Hydrazine-based Cyclization Method

A well-established approach involves the reaction of appropriate β-keto esters with hydrazine to form the pyridazinone core:

  • Methyl or ethyl 4-oxo-4-phenylbutanoate derivatives are treated with hydrazine hydrate in ethanol under reflux conditions for 4-6 hours.
  • The resulting pyridazinone is typically isolated by filtration or extraction.

This method has been successfully applied to the synthesis of various pyridazinone derivatives, including 6-phenyldihydro-3(2H)-pyridazinones and 6-(2-hydroxyphenyl)-3(2H)-pyridazinones.

N-Arylation of Pyridazinones

For the introduction of the 3-fluorophenyl group at the N1 position of the pyridazinone, several approaches can be considered:

  • Direct N-arylation using copper or palladium-catalyzed coupling reactions
  • Nucleophilic substitution with appropriate aryl halides
  • Phase-transfer catalyzed N-arylation

A documented approach for similar compounds involves:

  • Treatment of the pyridazinone in dimethylacetamide with sodium hydroxide
  • Addition of an appropriate aryl halide (3-fluorobenzyl bromide in this case)
  • Use of a phase-transfer catalyst such as benzyl triethylammonium chloride

This reaction is typically conducted at room temperature for approximately one hour, followed by dilution with water and extraction with ethyl acetate.

Coupling Strategies for Final Compound Assembly

Convergent Synthesis Approach

For the assembly of the target molecule, two main strategies can be considered:

  • Introduction of a functionalized pyridazinone to a preformed oxadiazole
  • Attachment of an oxadiazole precursor to a preformed pyridazinone followed by oxadiazole ring closure

Based on the reactivity profiles of both heterocyclic systems, the first approach is generally more feasible and offers better control over regioselectivity.

Method Using Carboxylic Acid Activation

A practical approach involves:

  • Preparation of 5-(carboxymethyl)-3-(3-ethoxyphenyl)-1,2,4-oxadiazole by reaction of 3-ethoxybenzamidoxime with a suitable dicarboxylic acid derivative
  • Activation of the carboxylic acid group using standard coupling reagents (e.g., SOCl2, EDC/HOBt, or T3P)
  • Coupling with a preformed 1-(3-fluorophenyl)pyridazin-4(1H)-one through an appropriate linker position

This strategy is supported by similar approaches used for the synthesis of related compounds containing both oxadiazole and pyridazinone moieties.

Alternative Synthetic Route via Common Intermediates

Synthesis via 1,3,4-Oxadiazole Intermediates

Though structurally different from the target 1,2,4-oxadiazole, the synthetic methodologies for 1,3,4-oxadiazoles can provide valuable insight for alternative approaches:

  • 4-Chlorophenoxyacetic acid can be converted to its ester using ethanol and catalytic sulfuric acid
  • Treatment with hydrazine hydrate yields the corresponding acetohydrazide
  • Ring closure with carbon disulfide and potassium hydroxide forms the oxadiazole-thiol
  • Further functionalization at the thiol position allows for diverse structural modifications

This approach can be adapted for the synthesis of 1,2,4-oxadiazole derivatives by appropriate modification of reagents and conditions.

Direct Coupling Method

An alternative approach involves:

  • Preparation of 3-(3-ethoxyphenyl)-5-(4-chloromethyl)-1,2,4-oxadiazole
  • Reaction with 1-(3-fluorophenyl)pyridazin-4(1H)-one under basic conditions

This method is analogous to the synthesis of 4-chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one, where the oxadiazole and pyridazinone units are connected via a methylene bridge.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The cyclization reactions involved in both oxadiazole and pyridazinone formation are highly temperature-dependent:

  • For pyridazinone formation using hydrazine, reactions are typically conducted at reflux temperatures (150-175°C) in high-boiling solvents such as ethylene glycol
  • Lower temperatures (around 120°C) often result in incomplete conversion or formation of unwanted pyrazoline derivatives
  • At optimal temperatures (165-170°C), yields of 60-70% can typically be achieved

Catalysis and Reaction Promoters

Several catalysts and reaction promoters can enhance the efficiency of key steps:

  • For oxadiazole formation, tetramethylethylenediamine (TMEDA) has been reported as an effective catalyst
  • Phase-transfer catalysts like benzyl triethylammonium chloride can significantly improve N-arylation reactions
  • For coupling reactions, copper or palladium catalysts can facilitate the formation of challenging C-N bonds

Reagent Ratios and Addition Sequence

Optimal yields are often dependent on precise reagent ratios and addition sequences:

  • Excess hydrazine hydrate (typically 2-fold) is commonly employed for pyridazinone formation
  • Slow addition of carbon disulfide at controlled temperatures is crucial for oxadiazole precursor formation
  • Dropwise addition of coupling reagents at low temperatures (0-5°C) helps minimize side reactions during the final assembly steps

Purification and Characterization

Purification Techniques

The purification of intermediates and the final compound typically involves:

  • Recrystallization from appropriate solvent mixtures (e.g., ethanol/DMF in a 1:1 ratio)
  • Column chromatography using optimized solvent systems
  • Precipitation techniques, particularly for isolating pyridazinone intermediates

For the target compound, recrystallization from a mixture of ethyl acetate and petroleum ether (3:5) has been reported as effective for similar structures.

Analytical Characterization

Comprehensive characterization of the final compound should include:

  • 1H-NMR and 13C-NMR spectroscopy to confirm structural features
  • Mass spectrometry to verify molecular weight and fragmentation patterns
  • Elemental analysis to confirm composition
  • X-ray crystallography for definitive structural confirmation when possible

For similar oxadiazole-containing compounds, characteristic 1H-NMR signals include aromatic protons in the δ 7.0-8.0 ppm range and methylene bridges at approximately δ 4.7-5.0 ppm.

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound involves multi-step reactions, typically starting with cyclocondensation of precursors such as substituted phenylhydrazines and oxadiazole intermediates. Key steps include:

  • Cyclocondensation : Formation of the oxadiazole ring via reaction of amidoximes with activated carbonyl groups under acidic conditions (e.g., H₂SO₄) .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling may link fluorophenyl and ethoxyphenyl moieties to the pyridazinone core .
  • Green Chemistry Optimization : Solvent choice (e.g., ethanol or DMF), temperature control (60–120°C), and microwave-assisted synthesis can reduce reaction time and improve yield .

Q. How can the molecular structure be confirmed experimentally?

  • X-ray Crystallography : Use SHELXL for structure refinement to resolve positional disorder in aromatic rings and heteroatoms .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.5 ppm) and ethoxyphenyl (δ ~1.4 ppm for -OCH₂CH₃) substituents .
    • HPLC-MS : Confirm molecular ion ([M+H]⁺) and monitor purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positions on phenyl rings) influence bioactivity?

  • Structure-Activity Relationship (SAR) Studies :
    • Replace the 3-ethoxy group with methoxy or trifluoromethoxy to assess changes in binding affinity to target proteins (e.g., kinases) .
    • Compare fluorophenyl vs. chlorophenyl analogs to evaluate halogen bonding effects .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict electron density distributions and docking scores (AutoDock Vina) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?

  • Replication Studies : Standardize assay conditions (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa) .
  • Biophysical Assays :
    • SPR/Surface Plasmon Resonance : Measure binding kinetics (kₐ, kᵈ) to validate target engagement .
    • Thermal Shift Assays : Confirm protein stabilization upon ligand binding .

Q. How can environmental stability and degradation pathways be evaluated?

  • Environmental Fate Studies :
    • Hydrolysis: Expose the compound to pH 3–9 buffers and monitor degradation via LC-MS .
    • Photolysis: Use UV-Vis irradiation (λ = 254 nm) to assess photodegradation products .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or algae to determine EC₅₀ values .

Methodological Tables

Q. Table 1. Key Characterization Techniques

TechniqueApplicationExample ParametersReference
X-ray CrystallographyResolve crystal packing and bond lengthsSHELXL refinement, R-factor < 0.05
¹H NMRAssign aromatic protonsδ 7.2–8.1 ppm (fluorophenyl), δ 1.4 ppm (ethoxy)
HPLC-MSPurity and molecular massC18 column, 0.1% TFA in H₂O/MeCN

Q. Table 2. Synthetic Route Comparison

StepReagents/ConditionsYield (%)Purity (%)Reference
Oxadiazole FormationAmidoxime + RCOCl, 80°C, 12h65–7090
Pyridazinone CyclizationHydrazine hydrate, EtOH, reflux5585
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O7595

Critical Analysis of Contradictions

  • Bioactivity Variability : Discrepancies in IC₅₀ values may arise from differences in assay protocols (e.g., ATP concentration in kinase assays) or cell permeability. Standardize protocols and include positive controls (e.g., staurosporine) .
  • Crystallographic Disorder : SHELXL refinement can resolve overlapping electron density in flexible substituents (e.g., ethoxy groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.